molecular formula C15H15NO B8560334 1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol CAS No. 88062-12-8

1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol

Cat. No. B8560334
CAS RN: 88062-12-8
M. Wt: 225.28 g/mol
InChI Key: CUGXCSWCZNFHOK-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88062-12-8

Product Name

1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C15H15NO/c17-15(11-13-6-3-4-10-16-13)9-8-12-5-1-2-7-14(12)15/h1-7,10,17H,8-9,11H2

InChI Key

CUGXCSWCZNFHOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(CC3=CC=CC=N3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 29.5 ml (0.3 mol) of alpha-picoline with 140 ml of tetrahydrofuran was cooled to −20° C. and 187.5 ml of n-butyllithium (1.6M in hexane, 0.3 mol) were subsequently added while stirring. The mixture was allowed to warm to room temperature while stirring and a solution of 39.6 g (0.3 mol) of 1-indanone in 35 ml of tetrahydrofuran was then added over a period of 25 minutes while stirring. The mixture was then stirred for a further 1.5 hours and hydrolyzed with 600 ml of dilute hydrochloric acid, the organic phase was separated off and the aqueous phase was extracted once with diethyl ether. The aqueous phase was then neutralized with aqueous ammonia solution and extracted 3 times with 150 ml each time of chloroform. The organic phases were combined and the solvent was distilled off. The 1-(2-pyridinylmethyl)-1-indanol obtained in this way was dissolved using 500 ml of 10% strength by weight hydrochloric acid and heated for 3 hours on a waterbath. The reaction mixture was cooled, washed with ether and the aqueous phase was neutralized with aqueous ammonia solution. The neutralized aqueous phase was extracted 3 times with 150 ml each time of chloroform and the combined organic phases were dried over magnesium sulfate. After the magnesium sulfate had been filtered off, the solvent was distilled off to leave 52.7 g of a mixture of 2-(1H-inden-3-ylmethyl)pyridine and 2-[(E)-2,3-dihydro-1H-inden-1-ylidenemethyl]pyridine in a ratio of 10:9 in a total yield of 95%. NMR 1H (CDCl3): 8.61 (d, 1H); 7.61 (td, 1H); 7.55 (d, 1H); 7.51 (d, 1H); 7.36 (d, 1H); 7.32-7.22 (m, 3H); 7.16 (dd, 1H); 6.31 (m, 1H); 4.17 (br s, 2H); 3.43 (br s, 2H).
Quantity
29.5 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
187.5 mL
Type
reactant
Reaction Step Two
Quantity
39.6 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

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